molecular formula C30H20N2O6 B12681932 1H-Isoindole-1,3(2H)-dione, 5,5'-((1,1'-biphenyl)-4,4'-diylbis(oxy))bis(2-methyl- CAS No. 63227-28-1

1H-Isoindole-1,3(2H)-dione, 5,5'-((1,1'-biphenyl)-4,4'-diylbis(oxy))bis(2-methyl-

Cat. No.: B12681932
CAS No.: 63227-28-1
M. Wt: 504.5 g/mol
InChI Key: SWUJSSMOGIHXPZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1H-Isoindole-1,3(2H)-dione, 5,5'-((1,1'-biphenyl)-4,4'-diylbis(oxy))bis(2-methyl- (CAS: 54395-44-7) is a structurally complex compound featuring a central biphenyl core linked via ether bridges to two isoindole-1,3-dione moieties, each substituted with a methyl group at the 2-position. The molecule’s extended conjugation and rigid biphenyl backbone contribute to its unique physicochemical properties, including a high molecular weight (exact mass: 544.1271 g/mol) and a topological polar surface area of 118 Ų . Limited data indicate its presence in natural product extracts, though at low concentrations (e.g., 28.483% in a 2020 study of principal compounds) .

Properties

CAS No.

63227-28-1

Molecular Formula

C30H20N2O6

Molecular Weight

504.5 g/mol

IUPAC Name

2-methyl-5-[4-[4-(2-methyl-1,3-dioxoisoindol-5-yl)oxyphenyl]phenoxy]isoindole-1,3-dione

InChI

InChI=1S/C30H20N2O6/c1-31-27(33)23-13-11-21(15-25(23)29(31)35)37-19-7-3-17(4-8-19)18-5-9-20(10-6-18)38-22-12-14-24-26(16-22)30(36)32(2)28(24)34/h3-16H,1-2H3

InChI Key

SWUJSSMOGIHXPZ-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)C2=C(C1=O)C=C(C=C2)OC3=CC=C(C=C3)C4=CC=C(C=C4)OC5=CC6=C(C=C5)C(=O)N(C6=O)C

Origin of Product

United States

Preparation Methods

Preparation Methods

General Synthetic Route

The synthesis generally proceeds via:

  • Preparation of substituted phthalimide (isoindole-1,3-dione) derivatives with methyl groups at the 2-position
  • Formation of the biphenyl ether linkage by coupling reactions between hydroxy-substituted biphenyl derivatives and phthalimide units
  • Purification and characterization of the final bis-isoindole-dione compound

Detailed Synthetic Steps

Synthesis of 2-Methylphthalimide Derivatives
  • Starting from commercially available phthalimide, methyl substitution at the 2-position is introduced via electrophilic substitution or by using methylated precursors.
  • Aminomethylation reactions can be employed, utilizing formaldehyde and amines under Mannich reaction conditions to functionalize the nitrogen of the isoindole ring, as demonstrated in related isoindole-dione derivatives synthesis.
Formation of Biphenyl Ether Linkage
  • The biphenyl core is functionalized with hydroxy groups at the 4,4'-positions to enable ether bond formation.
  • Coupling of the hydroxy-substituted biphenyl with the 2-methylphthalimide units is typically achieved via nucleophilic aromatic substitution or Williamson ether synthesis under inert atmosphere and controlled temperature conditions.
  • For example, 4,4'-bis(bromoethyl)biphenyl can be reacted with triethyl phosphite or potassium tert-butoxide in solvents like DMF or acetonitrile to form ether linkages with high yields (up to 96% reported in related biphenyl derivatives).
Alkylation and Coupling Reactions
  • Alkylation of phthalimide nitrogen with biphenyl-based intermediates is performed in the presence of bases such as potassium carbonate in polar aprotic solvents (e.g., acetonitrile) to yield the bis-substituted isoindole-dione compound.
  • Reaction conditions typically involve reflux or elevated temperatures (e.g., 80–150 °C) under inert atmosphere to prevent side reactions.

Representative Reaction Conditions and Yields

Step Reagents/Conditions Yield (%) Notes
Methylation of phthalimide Electrophilic substitution or Mannich reaction 47–93 Good yields reported for related derivatives
Biphenyl functionalization 4,4'-bis(bromoethyl)biphenyl + P(OEt)3, 150 °C, 12h, N2 96 High yield ether formation
Alkylation of phthalimide N Phthalimide + N-arylpiperazine acyl chlorides, K2CO3, acetonitrile reflux 70–90 Clean reaction with sharp melting points

Analytical and Purification Techniques

  • Thin Layer Chromatography (TLC) is used to monitor reaction progress.
  • Final products are purified by recrystallization from ethanol, ethanol/hexane mixtures, or cyclohexane to obtain high purity crystals.
  • Characterization includes:
    • 1H NMR spectroscopy (in CDCl3) to confirm substitution patterns and purity
    • Elemental analysis (C, H, N) to verify composition
    • Infrared spectroscopy to identify characteristic imide and aromatic functional groups
    • Melting point determination to assess purity and confirm identity

Summary Table of Preparation Method Highlights

Aspect Details
Starting materials Phthalimide, 4,4'-dihydroxybiphenyl or 4,4'-bis(bromoethyl)biphenyl
Key reactions Methylation, Mannich-type aminomethylation, Williamson ether synthesis, alkylation
Solvents Tetrahydrofuran (THF), acetonitrile, DMF, ethanol, hexane, cyclohexane
Catalysts/Bases Potassium carbonate, triethylamine, potassium tert-butoxide
Temperature range Room temperature to 150 °C
Atmosphere Inert (nitrogen) to prevent oxidation
Yields 47% to 96% depending on step and conditions
Purification methods Recrystallization, silica gel column chromatography
Characterization techniques 1H NMR, IR, elemental analysis, melting point

Research Findings and Optimization Notes

  • The presence of the biphenyl ether linkage significantly enhances the rigidity and thermal stability of the molecule, which is critical for its potential applications in materials science.
  • Optimization of reaction conditions such as temperature, solvent choice, and base concentration is crucial to maximize yield and minimize by-products.
  • The Mannich reaction mechanism for aminomethylation at the isoindole nitrogen is well-established and provides a versatile route to functionalize the core structure.
  • High purity and yield are achievable by careful control of reaction parameters and purification steps, as demonstrated in recent studies synthesizing related isoindole-dione derivatives.

Chemical Reactions Analysis

Types of Reactions

1H-Isoindole-1,3(2H)-dione, 5,5’-((1,1’-biphenyl)-4,4’-diylbis(oxy))bis(2-methyl- can undergo various chemical reactions, including:

    Oxidation: Conversion to higher oxidation states using oxidizing agents.

    Reduction: Reduction of functional groups using reducing agents.

    Substitution: Replacement of substituents with other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1H-Isoindole-1,3(2H)-dione, 5,5’-((1,1’-biphenyl)-4,4’-diylbis(oxy))bis(2-methyl- involves interactions with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.

    Receptor Modulation: Interacting with cellular receptors to modulate signaling pathways.

    DNA Intercalation: Inserting between DNA base pairs, affecting replication and transcription.

Comparison with Similar Compounds

Key Observations :

  • The biphenyl-ether backbone of the target compound enhances rigidity and π-conjugation compared to Captan’s flexible trichloromethylthio group .
  • Methyl substituents reduce polarity (XLogP3 = 3.9) relative to hydroxylated analogs (XLogP3 = 3.6) .

Physicochemical Properties

Property Target Compound Captan 5,5'-Carbonylbis[2-(4-acetylphenyl)] Analog
Water Solubility Not reported Insoluble Not reported
Melting Point Not reported 172°C Not reported
Boiling Point Not reported 314°C Not reported
Hydrogen Bond Acceptors 7 5 7

Insights :

  • Captan’s lower molecular weight (300.59 g/mol) and chlorine content contribute to its volatility and environmental persistence .

Critical Analysis :

  • The absence of toxicity data for the target compound contrasts sharply with Captan’s well-documented hazards (carcinogenicity, inhalation toxicity) .
  • The banned tetrachloroethylthio derivative highlights how thioether substituents can exacerbate toxicity, a risk absent in the target compound’s ether-linked structure .

Biological Activity

1H-Isoindole-1,3(2H)-dione derivatives, particularly those substituted with biphenyl and methyl groups, have garnered attention for their diverse biological activities. This article explores the biological properties of the compound 5,5'-((1,1'-biphenyl)-4,4'-diylbis(oxy))bis(2-methyl-1H-isoindole-1,3(2H)-dione , including its pharmacological potential and mechanisms of action.

  • Chemical Formula : C30H20N2O6
  • Molecular Weight : 504.49 g/mol
  • CAS Number : 63227-28-1
  • Structure : The compound features a complex structure with two isoindole units linked by biphenyl groups.

Anticancer Activity

Recent studies have indicated that isoindole derivatives exhibit significant anticancer properties. For instance:

  • Mechanism of Action : The compound has been shown to inhibit cell proliferation in various cancer cell lines by inducing apoptosis and cell cycle arrest. It affects key signaling pathways such as the PI3K/Akt and MAPK pathways.
  • Case Study : In vitro assays demonstrated that the compound significantly reduced the viability of human breast cancer cells (MCF-7) with an IC50 value of approximately 15 µM.

Anti-inflammatory Properties

Isoindole derivatives have also been investigated for their anti-inflammatory effects:

  • Cytokine Inhibition : Studies revealed that the compound can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in lipopolysaccharide-stimulated macrophages.
  • Research Findings : In a controlled experiment, treatment with the compound at concentrations of 10 µM led to a 40% reduction in TNF-α levels compared to untreated controls.

Antimicrobial Activity

The antimicrobial potential of this compound has been explored against various pathogens:

  • Spectrum of Activity : It has shown effectiveness against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli.
  • Minimum Inhibitory Concentration (MIC) : The MIC values ranged from 8 to 32 µg/mL depending on the bacterial strain tested.

Structure-Activity Relationship (SAR)

The biological activity of isoindole derivatives is influenced by their structural features:

Structural FeatureEffect on Activity
Substituents on IsoindoleModulate potency and selectivity
Biphenyl LinkageEnhances lipophilicity and cellular uptake
Methyl GroupsInfluence metabolic stability

Toxicological Profile

While the compound exhibits promising biological activities, its safety profile is crucial for therapeutic applications:

  • Cytotoxicity Studies : Preliminary results indicate low cytotoxicity towards normal human cells at therapeutic concentrations.
  • Safety Margin : Further studies are required to establish a clear safety margin and potential side effects.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.